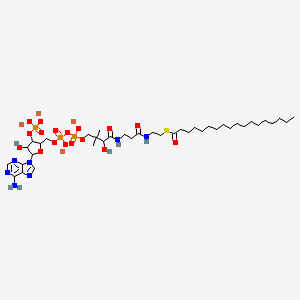
n-Octadecanoyl coenzyme a lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Octadecanoyl coenzyme A lithium salt, also known as stearoyl coenzyme A lithium salt, is a compound with the empirical formula C39H70N7O17P3S and a molecular weight of 1034.00 g/mol . It is a saturated fatty acid metabolite involved in polyunsaturated fatty acid synthesis and the peroxisome proliferator-activated receptor (PPAR) signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Octadecanoyl coenzyme A lithium salt typically involves the acylation of coenzyme A with stearic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of stearic acid, facilitating its reaction with coenzyme A .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
n-Octadecanoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced to form simpler fatty acid derivatives.
Substitution: It can undergo substitution reactions where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various fatty acid derivatives and metabolites that play crucial roles in metabolic pathways .
Wissenschaftliche Forschungsanwendungen
n-Octadecanoyl coenzyme A lithium salt has a wide range of scientific research applications, including:
Wirkmechanismus
n-Octadecanoyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic pathways. It is a substrate for the enzyme stearoyl-CoA desaturase, which converts it to oleoyl-CoA. This desaturation step is crucial for the biosynthesis of unsaturated fatty acids . The compound also plays a role in the PPAR signaling pathway, influencing gene expression related to lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Palmitoyl coenzyme A lithium salt
- Oleoyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Myristoyl coenzyme A lithium salt
- Decanoyl coenzyme A monohydrate
- Lauroyl coenzyme A lithium salt
- Octanoyl coenzyme A lithium salt hydrate
- Palmitoleoyl coenzyme A lithium salt
- Coenzyme A trilithium salt
Uniqueness
n-Octadecanoyl coenzyme A lithium salt is unique due to its specific role in the synthesis of monounsaturated fatty acids and its involvement in the PPAR signaling pathway. Its structure and function make it distinct from other coenzyme A derivatives, providing unique insights into fatty acid metabolism and its regulation .
Eigenschaften
Molekularformel |
C39H66Li4N7O17P3S |
|---|---|
Molekulargewicht |
1057.8 g/mol |
IUPAC-Name |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
MPFKQSRFWSQHAV-UHFFFAOYSA-J |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)










![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
